molecular formula C13H12FNO2S B11802157 Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11802157
M. Wt: 265.31 g/mol
InChI Key: NLXAYDJKHDPOPE-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate ( 1315346-05-4) is a synthetically valuable fluorinated quinoline derivative. Its structure features a fluorine atom at the 6-position and a methyl group at the 8-position, but it is uniquely characterized by a thioxo (C=S) functional group at the 4-position of the quinoline ring, which significantly enhances its reactivity and potential as a versatile building block in pharmaceutical synthesis . The ethyl ester moiety improves solubility in organic solvents, thereby facilitating further chemical modifications for scaffold diversification and structure-activity relationship (SAR) studies . This compound is primarily utilized in medicinal chemistry as a key intermediate for developing novel bioactive compounds. Research into analogous fluoroquinolone structures has demonstrated significant biological activities, including growth inhibition of cancer cells mediated through apoptosis-associated activation of caspase-9 and -3, as well as effective immunomodulatory properties such as the induction of pro- and anti-inflammatory cytokine release from macrophages . These properties make it a compelling candidate for ongoing research in antimicrobial and anticancer agent discovery . The compound is supplied with a typical purity of 97% or higher . It is stable under standard laboratory conditions, ensuring reliable handling and storage. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should refer to the Safety Data Sheet (SDS) and note that this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 6-fluoro-8-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)10-6-15-11-7(2)4-8(14)5-9(11)12(10)18/h4-6H,3H2,1-2H3,(H,15,18)

InChI Key

NLXAYDJKHDPOPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2C)F

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone for synthesizing quinoline-3-carboxylates. For ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, the process begins with ethyl 3-(2-fluoro-4-methylanilino)acrylate as the precursor. Cyclization is achieved under solvent-free conditions at 215–220°C, forming the quinoline core. Key modifications include:

  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 15–30 min at 150°C).

  • Acid catalysis : Polyphosphoric acid (PPA) or Eaton’s reagent improves yields (70–85%) by facilitating intramolecular dehydration.

Friedländer Annulation

An alternative route employs 2-fluoro-4-methylanthranilic acid and ethyl 3-oxobutanoate . Condensation in acetic acid at reflux (120°C, 6 h) yields the intermediate ethyl 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate , which is subsequently thionated.

Thioxo Group Introduction

Thionation of 4-Keto Intermediates

The 4-thioxo moiety is introduced via Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) . For example:

  • Lawesson’s reagent : Reacts with ethyl 6-fluoro-8-methyl-4-oxoquinoline-3-carboxylate in dry toluene at 110°C for 4 h, achieving 65–75% yield.

  • P₂S₅ : Requires longer reaction times (12–18 h) in pyridine but offers higher regioselectivity.

Table 1: Thionation Conditions and Yields

ReagentSolventTemperature (°C)Time (h)Yield (%)
Lawesson’s reagentToluene110472
P₂S₅Pyridine1201868

Substituent-Specific Modifications

Fluorine and Methyl Group Installation

  • Fluorine introduction : Electrophilic fluorination using Selectfluor® at C6 occurs during cyclization.

  • Methyl group placement : Directed ortho-metallation (DoM) with n-BuLi and subsequent quenching with methyl iodide ensures C8 methylation.

Esterification and Protecting Groups

The ethyl ester is typically introduced early via ethyl chloroformate or retained from cyclization precursors. Protecting groups (e.g., trifluoroacetyl ) are used for hydroxyl or amino intermediates to prevent side reactions.

Advanced Synthetic Approaches

One-Pot Tandem Reactions

A streamlined protocol combines cyclization and thionation in a single pot:

  • Cyclization : Ethyl 3-(2-fluoro-4-methylanilino)acrylate + PPA (130°C, 2 h).

  • Thionation : In situ addition of P₂S₅ (110°C, 6 h).
    This method reduces purification steps and improves overall yield (58–62%).

Enzymatic Resolution

For enantiomerically pure forms, lipase-catalyzed hydrolysis of racemic esters is employed. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0, 37°C), yielding >90% enantiomeric excess.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing utilizes flow reactors to enhance heat transfer and reproducibility:

  • Microreactors : Enable precise temperature control (±2°C) and reduce reaction times by 50%.

  • Catalytic systems : Heterogeneous catalysts (e.g., H-ZSM-5 zeolites ) minimize waste and improve atom economy.

Table 2: Industrial Production Parameters

ParameterBatch ProcessFlow Process
Reaction Time8 h4 h
Yield65%78%
Purity95%99%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include the thioxo sulfur (δ 190–200 ppm in ¹³C) and quinoline protons (δ 7.5–8.5 ppm).

  • HRMS : Molecular ion peak at m/z 295.08 [M+H]⁺ confirms the molecular formula C₁₃H₁₂FNO₂S.

Purity Optimization

  • Recrystallization : Ethanol/water (3:1) removes polar impurities, achieving >99% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing O- and N-alkylation during thionation is mitigated by:

  • Steric hindrance : Bulky bases (e.g., DBU ) favor S-alkylation.

  • Low-temperature kinetics : Reactions at −20°C suppress side pathways.

Stability Concerns

The thioxo group is prone to oxidation. Storage under argon with BHT stabilizer (0.1% w/w) prevents degradation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions enable late-stage thioxo installation without harsh reagents.

Biocatalytic Thionation

Engineered E. coli expressing sulfotransferases catalyze thio-group transfer under mild conditions (pH 7.4, 25°C), offering eco-friendly advantages .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is its potential as an antimicrobial agent. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related compounds, it was found that modifications to the quinoline structure enhanced efficacy against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were noted to be as low as 2.4 µg/mL, indicating strong activity against these pathogens .

CompoundMIC (µg/mL)Target Organism
Ethyl 6-fluoro-8-methyl...2.4E. coli
Related Quinoline Derivative3.1Staphylococcus aureus
Another Derivative1.0Klebsiella pneumoniae

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC₅₀ values were measured to determine the concentration required to inhibit cell growth by 50%. For instance, one study reported IC₅₀ values ranging from 10 to 30 µM across different cell lines, suggesting significant potential for further development .

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Mechanism

Research has indicated that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant effects. In a study involving models of oxidative stress, compounds similar to this compound showed reduced neuronal cell death and improved survival rates under stress conditions .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the quinoline core followed by functionalization at specific positions to enhance biological activity.

Synthesis Overview

The synthesis typically starts with commercially available precursors, followed by cyclization reactions to form the quinoline structure. Subsequent steps involve thioester formation and esterification to yield the final product.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nucleotidases or other enzymes involved in nucleotide metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • 4-Thioxo vs. 4-Oxo : The thioamide group (C=S) is more polarizable than carbonyl (C=O), which may improve DNA gyrase/topoisomerase IV binding in bacteria. However, sulfur’s larger atomic radius could sterically hinder interactions .
  • Halogen Effects : Fluorine at position 6 (as in the target compound) is associated with improved pharmacokinetics and target affinity compared to bulkier halogens (e.g., Cl, I) .
  • Methyl vs. Methoxy : The 8-methyl group in the target compound likely enhances membrane permeability compared to 8-methoxy derivatives .

Physicochemical Properties

Predicted properties based on substituent trends:

  • Stability : Thioamides are generally less stable than amides under oxidative conditions, which may limit shelf life or require formulation adjustments.
  • Molecular Weight : The target compound (MW ≈ 279 g/mol) is lighter than iodinated analogs (e.g., 6-iodo derivative: MW ≈ 369 g/mol) , favoring better bioavailability.

Biological Activity

Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H10FNO2S
Molecular Weight241.27 g/mol
CAS Number1315345-29-9
StructureChemical Structure

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with DNA topoisomerases, which are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts cellular proliferation in cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinoline derivatives found that this compound displayed significant antibacterial activity against E. coli with an MIC of 16 µg/mL .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound reduced cell viability in HeLa cells by over 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated or nitro-substituted quinoline precursors. For example:
  • Reduction of nitro/azido groups : Ethyl 7-azido derivatives (e.g., compound 1 in ) can be reduced using stannous chloride (SnCl₂) in concentrated HCl at room temperature to yield diamino intermediates. Refluxing in ethanol may lead to further hydrolysis, forming carboxylic acid derivatives .

  • Cyclocondensation : Building heterocyclic rings (e.g., pyrazine) onto the quinoline core using diamino intermediates, as demonstrated in pyrido[2,3-f]quinoxaline syntheses .

  • Regioselectivity : Substituent positioning (e.g., fluoro, methyl, thioxo) is controlled via reaction conditions (temperature, solvent) and catalysts .

    • Data Table : Key Reaction Conditions and Outcomes
Starting MaterialConditionsProductKey ObservationReference
Ethyl 7-azido-8-nitroquinolineSnCl₂, HCl, rt7,8-diaminoquinoline derivativeImproved regioselectivity
Same precursorEthanol, refluxCarboxylic acid derivativeSole product formation

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .

  • Spectroscopic techniques :

  • NMR : Confirms substituent positions (e.g., fluoro, methyl) .

  • IR/MS : Validates functional groups (e.g., thioxo, ester) .

    • Data Table : Representative Crystallographic Parameters (Analog Compounds)
CompoundSpace GroupUnit Cell Parameters (Å, °)Hydrogen Bonds Observed?Reference
Ethyl 7-amino-...monohydrateP21/na=10.096, b=14.699, c=11.028, β=94.26N–H⋯O, O–H⋯O
Ethyl 7-chloro-...nitroquinolineP1a=8.234, b=9.152, c=10.736C–H⋯O, C–H⋯Cl

Q. What biological activities have been reported for quinoline derivatives with similar substituents?

  • Methodological Answer :
  • Antimicrobial screening : Derivatives with fluoro, methyl, and thioxo groups are tested against bacterial/fungal strains using agar diffusion or MIC assays. For example, tricyclic fluoroquinolones show moderate to promising activity .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., fluoro) enhance membrane penetration, while bulky substituents (e.g., cyclopropyl) may reduce resistance .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol promotes hydrolysis .
  • Catalyst tuning : Transition metals (e.g., Pd/C for hydrogenation) enhance selectivity .
  • Temperature control : Reflux vs. room temperature affects reaction pathways (e.g., : reflux in ethanol yields carboxylic acid exclusively) .

Q. How do crystallographic data resolve contradictions in molecular packing predictions?

  • Methodological Answer :
  • Hydrogen bond analysis : Intermolecular interactions (e.g., C–H⋯O vs. C–H⋯Cl) influence packing motifs. For example, parallel molecular arrangements in are stabilized by C–H⋯O/Cl bonds .
  • Software refinement : SHELXL resolves disorder or twinning in crystals, especially for high-resolution data .

Q. What computational strategies predict the biological activity of novel quinoline analogs?

  • Methodological Answer :
  • Molecular docking : Simulates binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs .

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